CD147 degrader 1
Description
Properties
Molecular Formula |
C38H42N4O11 |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
methyl (1R,7S,8S,9R)-7-acetyloxy-9-[(1E,3E)-5-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-methyl-5-oxopenta-1,3-dienyl]-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate |
InChI |
InChI=1S/C38H42N4O11/c1-21(30(45)40-20-19-39-25-9-5-8-24-29(25)33(48)42(32(24)47)26-10-11-28(44)41-31(26)46)7-6-15-36(3)27-14-17-37(35(50)53-36)16-12-23(34(49)51-4)13-18-38(27,37)52-22(2)43/h5-9,12,15,26-27,39H,10-11,13-14,16-20H2,1-4H3,(H,40,45)(H,41,44,46)/b15-6+,21-7+/t26?,27-,36+,37+,38-/m0/s1 |
InChI Key |
HXOYUWKUTDAHIM-PWKARDCOSA-N |
Isomeric SMILES |
C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)/C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Preparation Methods
Critical Design Parameters
| Parameter | Impact on Degradation Efficacy |
|---|---|
| Linker Flexibility | Affects ternary complex formation |
| Ligand Affinity | Determines selectivity and potency |
| Membrane Permeability | Influences cellular uptake |
Key Components of this compound
Target Ligand: Pseudolaric Acid B Derivatives
The natural product pseudolaric acid B (PAB) serves as the CD147-binding moiety. Structural modifications enhance binding affinity and solubility:
E3 Ligase Ligand: VHL-Recruiting Components
The VHL-binding ligand (e.g., VH032) enables recruitment of the VHL E3 ligase complex. Key features include:
- High Affinity : Nanomolar binding to VHL.
- Linker Compatibility : Requires optimal spacing for ternary complex formation.
Stepwise Synthesis Protocol
Synthesis of Pseudolaric Acid B Derivative
Linker Synthesis and Conjugation
- Linker Design :
- Conjugation :
Final Assembly and Purification
- Purification :
Optimization Strategies for Enhanced Degradation Activity
Linker Rigidity and Solubility
E3 Ligase Recruitment Efficiency
- VHL vs. CRBN : VHL ligands (e.g., VH032) show superior degradation activity in melanoma models.
- Bivalent Ligands : Dual recruitment of VHL and CRBN may enhance potency but complicates synthesis.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions
CD147 degrader 1 undergoes various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur, resulting in reduced forms of the compound.
Substitution: Substitution reactions may take place, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
CD147 degrader 1 has several scientific research applications, including:
Mechanism of Action
CD147 degrader 1 exerts its effects by binding to CD147 and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of CD147 via the proteasome pathway. The degradation of CD147 results in the inhibition of its function, which includes the regulation of matrix metalloproteinases, immune evasion, and tumor progression . The molecular targets and pathways involved include the PI3K/Akt/mTOR pathway, hypoxia-inducible factors, and matrix metalloproteinases .
Comparison with Similar Compounds
Mechanism of Action
Efficacy and Potency
- This compound: Achieves ~70% CD147 degradation at 6.72 µM in melanoma models, with demonstrated tumor growth inhibition .
- Spongionella compounds (Gracilin H, A, L, Tetrahydroaplysulphurin-1): Reduce CD147 membrane expression in activated T-cells to baseline levels (e.g., from 18.94% to 6.54% CD147-positive cells), comparable to cyclosporin A (CsA) .
- HAb18 antibody: Reduces MMP secretion in hepatocellular carcinoma, correlating with anti-metastatic activity .
- Meplazumab : Blocks SARS-CoV-2 spike protein interaction with CD147, reducing viral replication in vitro .
Selectivity and Specificity
Limitations and Challenges
- This compound: Limited data on pharmacokinetics and cell permeability; PROTACs often face challenges in achieving optimal bioavailability .
- Spongionella compounds : Lack quantitative potency metrics (e.g., IC₅₀) compared to synthetic degraders .
Biological Activity
CD147 degrader 1 is a small-molecule compound designed to specifically target and degrade the CD147 protein, also known as basigin or EMMPRIN. This glycoprotein plays critical roles in various biological processes, particularly in cancer progression and inflammatory diseases. Understanding the biological activity of this compound involves exploring its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.
This compound operates primarily through the ubiquitination and proteasomal degradation of the CD147 protein. This process involves several key steps:
- Binding : this compound binds to the CD147 protein.
- Ubiquitination : The compound facilitates the addition of ubiquitin molecules to CD147, marking it for degradation.
- Proteasomal Degradation : The tagged CD147 is subsequently recognized and degraded by the proteasome, reducing its levels in cells.
This mechanism is crucial for regulating CD147 levels, which are often elevated in various cancers, leading to enhanced tumor growth and metastasis.
Biological Functions of CD147
CD147 is involved in several biological functions that contribute to tumor biology:
- Cell Adhesion and Migration : It promotes cell adhesion and migration through interactions with extracellular matrix components.
- Matrix Metalloproteinase Regulation : CD147 facilitates the secretion of matrix metalloproteinases (MMPs), which degrade extracellular matrix components, aiding in tumor invasion .
- Angiogenesis : It mimics vascular endothelial growth factor (VEGF) production via the PI3K/AKT signaling pathway, promoting angiogenesis .
By degrading CD147, this compound aims to counteract these pro-tumorigenic activities.
Efficacy in Preclinical Models
Research has demonstrated the efficacy of this compound in various preclinical models:
- Hepatocellular Carcinoma (HCC) : Studies show that targeting CD147 can inhibit HCC cell mobility and invasion. For instance, small-molecule inhibitors like AC-73 have been shown to disrupt CD147 dimerization and reduce tumor metastasis by suppressing MMP-2 through down-regulation of the ERK1/2/STAT3 signaling pathway .
- Xenograft Models : In vivo studies utilizing xenograft models have indicated that CD147-targeted therapies can significantly suppress tumor growth and prolong survival rates compared to controls .
Comparative Analysis with Other Compounds
This compound shares similarities with other compounds targeting related pathways. Below is a comparative table highlighting these compounds:
| Compound Name | Mechanism/Target | Unique Features |
|---|---|---|
| Monocarboxylate Transporter Inhibitors | Inhibit transport functions of monocarboxylate transporters | Directly affects metabolic pathways in tumors |
| Matrix Metalloproteinase Inhibitors | Inhibit matrix metalloproteinases directly | Focus on extracellular matrix degradation |
| Cyclophilin Inhibitors | Target cyclophilins which interact with CD147 | Broader effects on immune responses |
This compound's uniqueness lies in its specific targeting for degradation rather than merely inhibiting function or blocking interactions.
Case Studies and Research Findings
Numerous studies have investigated the role of CD147 and its inhibitors:
- Study on HCC Cells : A study demonstrated that AC-73 inhibited HCC cell mobility by disrupting CD147 dimerization, showcasing a direct link between CD147 activity and cancer progression .
- Role in Oral Squamous Cell Carcinoma (OSCC) : Research indicates that elevated levels of CD147 correlate with OSCC progression, suggesting that targeting this protein could provide therapeutic benefits .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
